4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one
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Overview
Description
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H12O2 It is a derivative of butenone, characterized by the presence of a hydroxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one typically involves the reaction of 3-methylphenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(3-methylphenyl)but-3-en-2-one.
Reduction: Formation of 4-hydroxy-4-(3-methylphenyl)butan-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzalacetone: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-methylphenylbutan-2-one: Similar structure but with a saturated carbon chain.
4-Hydroxy-3-methylphenylbut-3-en-2-one: Similar structure but with different functional groups.
Uniqueness
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648415-83-2 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-hydroxy-4-(3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-7,13H,1-2H3 |
InChI Key |
IDDZKRLCCJIGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC(=O)C)O |
Origin of Product |
United States |
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